molecular formula C10H5F6N3 B12893626 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole CAS No. 88579-71-9

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B12893626
CAS No.: 88579-71-9
M. Wt: 281.16 g/mol
InChI Key: BRUHCIDPGDRUGC-UHFFFAOYSA-N
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Description

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole (CAS 88579-71-9) is a high-value chemical building block belonging to the 1,2,4-triazole class, a scaffold renowned for its significant role in medicinal chemistry and material science . This compound is characterized by a 1,2,4-triazole core substituted with a phenyl group at the 4-position and two highly electronegative trifluoromethyl groups at the 3- and 5-positions. The presence of these trifluoromethyl groups is a critical structural feature, as they are known to profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a compelling candidate for research and development . A key synthetic route to this compound involves the thermolysis of specific diaminoazine precursors in ethanol under reflux, yielding the product with high efficiency of approximately 85% . Researchers value this compound primarily for its potential as a precursor or active pharmacophore in the discovery of new therapeutic agents. The 1,2,4-triazole motif is a privileged structure in drug discovery, known to interact with a wide range of biological targets and enzymes . Its applications extend to serving as a key synthetic intermediate for the development of molecules with potential antifungal activity, as triazole derivatives are well-known for inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in antifungal drug development . Furthermore, the rigidity and strong dipole moment of the triazole ring allow it to participate in various non-covalent interactions with biological targets, which can be exploited in the design of enzyme inhibitors and receptor modulators for various disease pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88579-71-9

Molecular Formula

C10H5F6N3

Molecular Weight

281.16 g/mol

IUPAC Name

4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H

InChI Key

BRUHCIDPGDRUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is in the field of agricultural chemistry as a fungicide. Its ability to inhibit fungal growth has made it a candidate for the development of new crop protection agents.

Case Study: Fungicidal Activity

Research has demonstrated that compounds containing the triazole moiety exhibit strong antifungal properties. For instance, studies have shown that derivatives of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole can effectively inhibit the growth of various plant pathogens such as Botrytis cinerea and Fusarium spp. This effectiveness is attributed to their ability to disrupt ergosterol biosynthesis in fungal cell membranes .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole as a scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism involves interference with cellular processes critical for microbial survival. For example, studies have reported its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Additionally, there is emerging evidence that derivatives of this triazole can modulate inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in human immune cells, indicating potential therapeutic applications in treating inflammatory diseases .

Material Science

In material science, 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is being explored for its unique physical properties.

Case Study: Polymer Additives

The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and hydrophobicity. For instance, research has shown that adding triazole derivatives to polyvinyl chloride (PVC) improves its thermal degradation temperature and resistance to environmental stress cracking . This application is particularly relevant in developing materials for outdoor use where durability is crucial.

Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Agricultural ChemistryFungicideEffective against Botrytis cinerea and Fusarium spp.
PharmaceuticalsAntimicrobial AgentActive against resistant Staphylococcus aureus
Anti-inflammatory AgentReduces pro-inflammatory cytokine production
Material SciencePolymer AdditiveEnhances thermal stability and hydrophobicity in PVC

Mechanism of Action

The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

  • Structure : Replaces the phenyl group with a methyl (-CH₃) group at position 3.
  • Properties : Reduced aromatic conjugation compared to the phenyl analogue, leading to lower luminescence intensity. However, the methyl group enhances volatility, making it suitable for gas-phase applications .

4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

  • Structure: Substitutes position 4 with an amino (-NH₂) group.
  • Properties: The amino group introduces hydrogen-bonding capability, improving crystallinity but reducing solubility in non-polar solvents. This derivative shows moderate fluorescence (quantum yield ~50%) due to competing non-radiative decay pathways .

3-Alkoxy-4-(4-alkoxyphenyl)-4H-1,2,4-triazoles

  • Structure : Features alkoxy chains (e.g., hexyloxy/heptyloxy) at positions 3 and 4-phenyl.
  • Properties : These derivatives exhibit anticonvulsant activity (e.g., compound 5f has ED₅₀ = 37.3 mg/kg in mice) but negligible fluorescence due to the absence of electron-withdrawing groups like -CF₃ .

Comparative Data Tables

Table 1. Photophysical Properties of Selected 4H-1,2,4-Triazole Derivatives

Compound Name Substituents (Positions 3,4,5) Quantum Yield (%) Key Applications Reference
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole Phenyl (4), -CF₃ (3,5) ~100 OLEDs, Sensors
4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole -CH₃ (4), -CF₃ (3,5) 35–40 Gas-phase Chemistry
4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole -NH₂ (4), -CF₃ (3,5) ~50 Crystalline Materials
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole -OHeptyl (3), -OHexyl-Phenyl (4) <1 Anticonvulsant Drugs

Key Research Findings

Fluorescence Quenching : Sulfur atoms in thianthrene-substituted triazoles (e.g., 7k , 9k ) reduce quantum yields to <1%, highlighting the sensitivity of luminescence to heavy atoms .

Solubility vs. Crystallinity : Longer alkyl chains (e.g., n-hexyl) improve solubility but create solvent-accessible voids in crystals, complicating packing efficiency .

Biological Activity : Alkoxy-substituted triazoles prioritize therapeutic efficacy over optoelectronic performance, demonstrating the versatility of the 1,2,4-triazole scaffold .

Biological Activity

4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an antifungal, antibacterial, anticancer, and anti-inflammatory agent. The unique trifluoromethyl groups enhance its pharmacological properties, making it a subject of ongoing research.

  • Molecular Formula : C11H8F6N4
  • Molecular Weight : 318.28 g/mol
  • IUPAC Name : 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

Antifungal Activity

Research has shown that triazole derivatives possess potent antifungal properties. For instance, compounds structurally similar to 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole have demonstrated effectiveness against various fungal strains. A study indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.046 to 3.11 µM against multiple pathogens, outperforming traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial efficacy of triazoles has been widely documented. In comparative studies, derivatives of 1,2,4-triazoles showed remarkable activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for some derivatives were recorded as low as 0.125 µg/mL against several Gram-positive and Gram-negative bacteria .

CompoundTarget BacteriaMIC (µg/mL)
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoleMRSA0.125
Quinolone-triazole hybridE. coli0.125
Triazole-fused fluoroquinolonePseudomonas aeruginosa0.25

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro assays demonstrated that certain compounds showed cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), with IC50 values exceeding 100 µM indicating low toxicity towards normal cells . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of trifluoromethyl groups is critical for enhancing lipophilicity and biological interactions. Substituents on the phenyl ring also play a significant role; electron-donating groups have been shown to improve activity against bacterial strains .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various triazole derivatives, including 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. The results indicated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like vancomycin and ciprofloxacin. The study underscored the importance of the trifluoromethyl group in enhancing antimicrobial potency .

Evaluation of Cytotoxicity

In another study focused on cytotoxicity assessment using various cancer cell lines, it was found that while many triazole derivatives exhibited significant anticancer activity, they maintained low cytotoxicity towards normal cells. This characteristic is vital for drug development as it minimizes adverse effects during treatment .

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole?

  • Method 1 : A solvent-free nucleophilic intramolecular cyclization between trifluoromethylated amidrazones and trifluoroacetic anhydride yields the target compound efficiently. This method avoids solvents and achieves high purity .
  • Method 2 : Reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with hydrazine produces 4-amino derivatives, which can be further substituted. This route emphasizes controlled stoichiometry and temperature (reflux conditions) .
  • Comparison : Method 1 offers higher yields under ambient conditions, while Method 2 allows functionalization of the amino group for derivative synthesis.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction is essential for resolving the triazole core geometry, including dihedral angles between the central ring and substituents (e.g., 3.4–13.8° for pyridyl groups) .
  • Hydrogen-bonding networks (e.g., N–H⋯N, O–H⋯O) and π-π interactions (centroid distances ~3.54 Å) are quantified using geometric parameters from crystallographic data .
  • High-pressure ¹H NMR and UV-Vis spectroscopy monitor spin-state changes in coordination complexes, particularly for iron(II) systems .

Q. How should reaction conditions be optimized for derivative synthesis?

  • Suzuki Cross-Coupling : Use Pd catalysts under inert atmospheres (e.g., N₂) at 130°C for 5 hours to couple bromophenyl substituents. Yields depend on steric effects and electronic properties of the coupling partners .
  • Schiff Base Formation : Reflux substituted benzaldehydes with triazole precursors in ethanol with glacial acetic acid as a catalyst. Crystallization in water-ethanol mixtures improves purity .

Advanced Research Questions

Q. How do substituents influence supramolecular assembly in triazole-based crystals?

  • Hydrogen Bonding : Carboxylic acid co-formers (e.g., H₃HMA) form R₂²(8) homosynthons via O–H⋯O interactions, stabilizing 2D layers. Water molecules bridge layers via O–H⋯N bonds, creating 3D networks .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) increase dihedral angles (up to 13.8°), disrupting π-π stacking and altering packing motifs .

Q. What mechanistic insights explain the cyclization of trifluoromethylated amidrazones?

  • The reaction proceeds via nucleophilic attack by the amidrazone nitrogen on the electrophilic carbonyl carbon of trifluoroacetic anhydride, followed by intramolecular cyclization to form the triazole ring. Solvent-free conditions favor entropy-driven kinetics .

Q. How can spin-crossover behavior be modulated in triazole-based iron(II) complexes?

  • Ligand Design : Substituents on the triazole (e.g., R = Ph, MePh) alter ligand field strength. Bulky groups lower the spin-state transition temperature (T₁/₂).
  • Pressure Effects : High-pressure NMR (up to 240 MPa) reveals pressure-induced stabilization of low-spin states in CD₃CN solutions, with ΔV (volume change) calculated from pressure-dependent equilibria .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

  • Validation : Cross-check hydrogen-bond geometries (e.g., D–H⋯A angles, distances) against established databases (e.g., Cambridge Structural Database).
  • DFT Calculations : Compare experimental dihedral angles (e.g., 5.4° between triazole and H3HMA planes) with computed values to identify discrepancies caused by crystal packing .

Q. How do impurities affect the biological or catalytic activity of triazole compounds?

  • Impurity Profiling : Trace by-products like 4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole (<1%) in clofentezine are quantified via HPLC-MS. These impurities can inhibit enzyme activity in pesticidal applications .
  • Mitigation : Recrystallization in polar aprotic solvents (e.g., DMSO) reduces impurity levels below 1% .

Methodological Tables

Parameter Value Reference
Crystallographic R factor0.037 (X-ray)
π-π stacking distance3.541 Å
Suzuki coupling yield>85% (130°C, 5h)
Spin-crossover pressure range0.1–240 MPa (CD₃CN)
Dihedral angle variability3.4–13.8° (pyridyl vs. triazole)

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